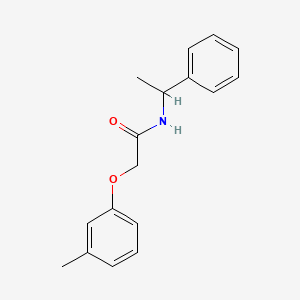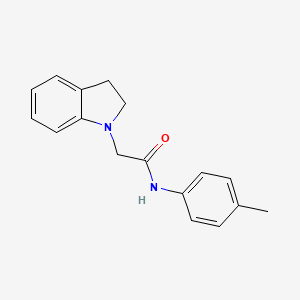
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, MPPEA has been found to have unique properties that make it a valuable tool for researchers in various fields.
作用機序
The exact mechanism of action of 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide has been found to interact with dopamine, serotonin, and norepinephrine receptors, as well as with enzymes such as MAO-A and catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide has been found to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased feelings of reward and pleasure. It has also been found to have anti-inflammatory and antioxidant properties, which may make it a potential treatment for various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide in lab experiments is its unique pharmacological profile. It has been found to have a wide range of effects on different receptors and enzymes in the body, making it a valuable tool for studying the mechanisms underlying various diseases and disorders. However, one limitation of using 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering this compound in lab settings.
将来の方向性
There are many potential future directions for research involving 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide. One area of interest is its potential as a treatment for various mood disorders, including depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying addiction and related disorders. Additionally, there is potential for the development of new drugs based on the structure of 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide, which may have improved pharmacological properties and fewer side effects than existing treatments.
合成法
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-(3-methylphenoxy)acetyl chloride with N-(1-phenylethyl)amine in the presence of a base. Other methods involve the use of different reagents and solvents, depending on the desired yield and purity of the final product.
科学的研究の応用
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide has been found to have a modulatory effect on the dopamine system, which is involved in reward and motivation. This makes 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide a valuable tool for studying the neural mechanisms underlying addiction and related disorders.
In pharmacology, 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide has been found to have a wide range of effects on different receptors and enzymes in the body. For example, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This makes 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide a potential treatment for depression and other mood disorders.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-6-10-16(11-13)20-12-17(19)18-14(2)15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZAGZUFFLPAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5148618.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)


![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)

![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5148693.png)

